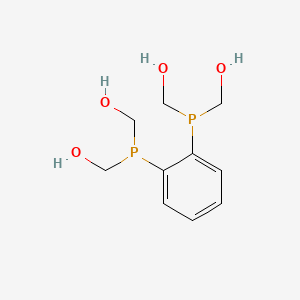methylene}bis(trimethylsilane) CAS No. 182363-69-5](/img/structure/B14268212.png)
{[Dimethyl(phenyl)silyl](iodo)methylene}bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of both dimethyl(phenyl)silyl and trimethylsilane groups, along with an iodo-methylene linkage
准备方法
The synthesis of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) typically involves multiple steps. One common synthetic route starts with the preparation of dimethyl(phenyl)silyl chloride, which is then reacted with trimethylsilyl lithium to form the corresponding trimethylsilyl derivative. The final step involves the introduction of the iodo-methylene group through a halogen exchange reaction using iodomethane under controlled conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
化学反应分析
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of simpler silane compounds.
Substitution: The iodo-methylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex organosilicon compounds.
科学研究应用
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential in drug delivery systems, where its unique structure can be utilized to improve the delivery and efficacy of therapeutic agents.
Industry: It is used in the production of specialty polymers and coatings, providing enhanced properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) involves its ability to interact with various molecular targets through its reactive functional groups. The dimethyl(phenyl)silyl and trimethylsilane groups can form strong bonds with other molecules, facilitating the formation of stable complexes. The iodo-methylene group can undergo substitution reactions, allowing the compound to be modified and tailored for specific applications. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination.
相似化合物的比较
{Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A simpler compound used in similar applications but lacks the iodo-methylene group.
Dimethyl(phenyl)silyl chloride: Similar in structure but does not have the trimethylsilane groups.
Iodomethyltrimethylsilane: Contains the iodo-methylene group but lacks the dimethyl(phenyl)silyl group.
The uniqueness of {Dimethyl(phenyl)silylmethylene}bis(trimethylsilane) lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
182363-69-5 |
|---|---|
分子式 |
C15H29ISi3 |
分子量 |
420.55 g/mol |
IUPAC 名称 |
[[dimethyl(phenyl)silyl]-iodo-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C15H29ISi3/c1-17(2,3)15(16,18(4,5)6)19(7,8)14-12-10-9-11-13-14/h9-13H,1-8H3 |
InChI 键 |
KKJYEUUUWJBBDN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C1=CC=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
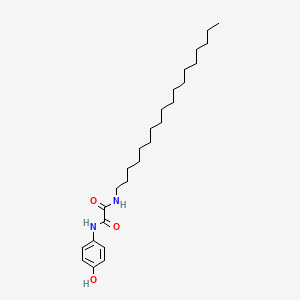
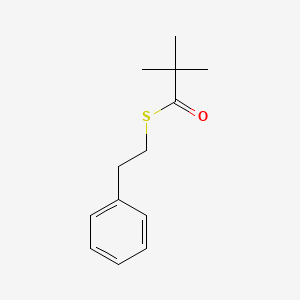
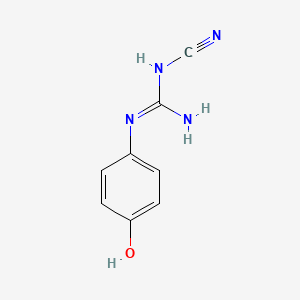
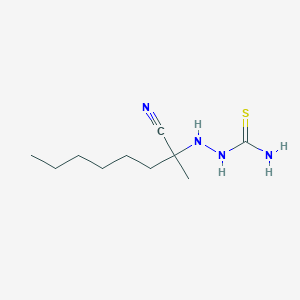
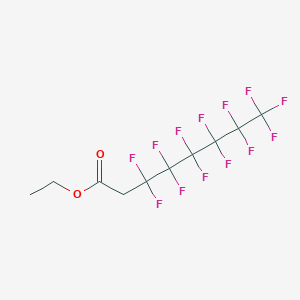
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
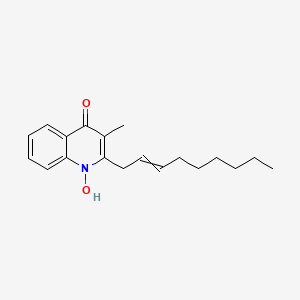
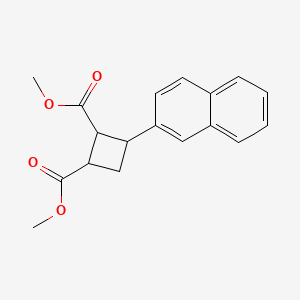
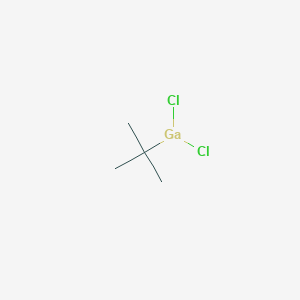
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
